molecular formula C16H15Cl2NO4S2 B6428999 1-(2-chlorobenzenesulfonyl)-3-(4-chlorobenzenesulfonyl)pyrrolidine CAS No. 1705289-64-0

1-(2-chlorobenzenesulfonyl)-3-(4-chlorobenzenesulfonyl)pyrrolidine

Cat. No.: B6428999
CAS No.: 1705289-64-0
M. Wt: 420.3 g/mol
InChI Key: LBANZXNJLLMVRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorobenzenesulfonyl)-3-(4-chlorobenzenesulfonyl)pyrrolidine is a synthetic organic compound characterized by the presence of two chlorobenzenesulfonyl groups attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorobenzenesulfonyl)-3-(4-chlorobenzenesulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with 2-chlorobenzenesulfonyl chloride and 4-chlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures (e.g., 25-40°C).
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorobenzenesulfonyl)-3-(4-chlorobenzenesulfonyl)pyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorobenzenesulfonyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Hydrolysis: The sulfonyl groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation and Reduction: Products vary based on the specific oxidizing or reducing agent.

    Hydrolysis: Sulfonic acids and pyrrolidine derivatives.

Scientific Research Applications

1-(2-Chlorobenzenesulfonyl)-3-(4-chlorobenzenesulfonyl)pyrrolidine has several scientific research applications:

    Medicinal Chemistry: Potential use as a building block for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.

    Industrial Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzenesulfonyl)-3-(4-chlorobenzenesulfonyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl groups can interact with amino acid residues in proteins, leading to inhibition or activation of the target.

Comparison with Similar Compounds

  • 1-(2-Chlorobenzenesulfonyl)pyrrolidine
  • 1-(4-Chlorobenzenesulfonyl)pyrrolidine
  • 1-(2,4-Dichlorobenzenesulfonyl)pyrrolidine

Comparison: 1-(2-Chlorobenzenesulfonyl)-3-(4-chlorobenzenesulfonyl)pyrrolidine is unique due to the presence of two distinct chlorobenzenesulfonyl groups, which can confer different chemical and biological properties compared to compounds with only one sulfonyl group

Properties

IUPAC Name

1-(2-chlorophenyl)sulfonyl-3-(4-chlorophenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO4S2/c17-12-5-7-13(8-6-12)24(20,21)14-9-10-19(11-14)25(22,23)16-4-2-1-3-15(16)18/h1-8,14H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBANZXNJLLMVRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.